molecular formula C19H16N4O3 B8560212 2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid

2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid

Cat. No. B8560212
M. Wt: 348.4 g/mol
InChI Key: MVRLYCCWEFQRGZ-UHFFFAOYSA-N
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Patent
US08906930B2

Procedure details

2.7 g of ethyl 2-[2-amino-4-(isoindoline-2-carbonyl)quinazolin-6-yl]acetate are dissolved in 40 ml of tetrahydrofuran, and 25 ml of 2N sodium hydroxide solution are added. The mixture is stirred at 23° C. for 12 h, evaporated to dryness in vacuo, taken up in 10 ml of water and adjusted to pH 2 using 7 ml of 25% hydrochloric acid. The resultant precipitate is filtered off and dried in vacuo.
Name
ethyl 2-[2-amino-4-(isoindoline-2-carbonyl)quinazolin-6-yl]acetate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[C:10]([C:12]([N:14]2[CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15]2)=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:23][C:24]([O:26]CC)=[O:25])[CH:8]=2)[N:3]=1.[OH-].[Na+]>O1CCCC1>[NH2:1][C:2]1[N:11]=[C:10]([C:12]([N:14]2[CH2:15][C:16]3[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:22]2)=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:23][C:24]([OH:26])=[O:25])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[2-amino-4-(isoindoline-2-carbonyl)quinazolin-6-yl]acetate
Quantity
2.7 g
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C(=N1)C(=O)N1CC2=CC=CC=C2C1)CC(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 23° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C(=N1)C(=O)N1CC2=CC=CC=C2C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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